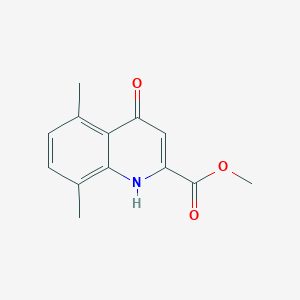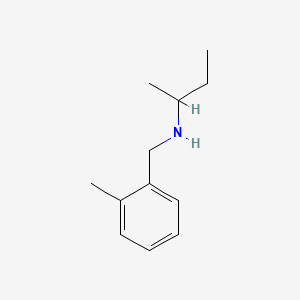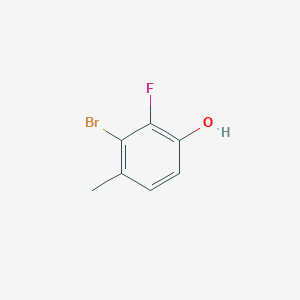
Methyl 4-hydroxy-5,8-dimethylquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-hydroxy-5,8-dimethylquinoline-2-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is a quinoline derivative and has been found to possess several useful properties that make it a valuable tool in scientific experiments.
Scientific Research Applications
Synthesis and Characterization of Metal Complexes
Hydroxyquinolines, due to their pharmacological importance, have been studied for the synthesis and characterization of metal complexes. For instance, novel ligands derived from hydroxyquinolines have been synthesized and investigated alongside their metal complexes with transition metals like Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). These compounds have been analyzed using various techniques, including physicochemical analysis, thermogravimetric analysis, and spectroscopic techniques. Their antimicrobial activity has also been evaluated, showing potential for application in combating microbial infections (Patel & Patel, 2017).
Therapeutic Applications in Alzheimer's Disease
Certain 2-substituted hydroxyquinolines have been proposed for the treatment of Alzheimer's disease (AD), demonstrating the ability to disaggregate amyloid plaques, inhibit redox chemistry, and potentially reverse the AD phenotype in animal models. These findings underscore the potential of hydroxyquinolines as metal chaperones and neuroprotective agents, offering a molecular basis for their application in neurodegenerative disease treatment (Kenche et al., 2013).
Photolabile Protecting Groups for Biological Applications
Hydroxyquinoline derivatives have been developed as photolabile protecting groups with sensitivity to multiphoton excitation. These compounds, such as 8-bromo-7-hydroxyquinoline (BHQ), show greater efficiency and sensitivity for use in biological applications, including in vivo studies. Their increased solubility and low fluorescence make them suitable as caging groups for biological messengers, facilitating controlled release in response to light (Fedoryak & Dore, 2002).
Catalytic Activity in Organic Synthesis
Hydroxyquinoline derivatives have been utilized in auxiliary-assisted, palladium-catalyzed arylation and alkylation of sp^2 and sp^3 C-H bonds in carboxylic acid derivatives. This method highlights the versatility of hydroxyquinolines in facilitating selective monoarylation and alkylation, contributing to the development of novel organic synthesis strategies (Shabashov & Daugulis, 2010).
Antimicrobial and Antibacterial Activities
Research has demonstrated the synthesis of pyranoquinoline derivatives with significant yields, showing moderate effectiveness against both Gram-positive and Gram-negative bacteria. This suggests the potential use of hydroxyquinoline derivatives as antimicrobial agents, particularly against strains like Pseudomonas aeruginosa (Asghari, Ramezani, & Mohseni, 2014).
Corrosion Inhibition
Hydroxyquinoline derivatives have been investigated as corrosion inhibitors for metals, demonstrating the ability to form protective layers on metal surfaces and prevent corrosion. This application is particularly relevant in the fields of materials science and engineering, where the longevity and integrity of metal components are critical (Rbaa et al., 2019).
properties
IUPAC Name |
methyl 5,8-dimethyl-4-oxo-1H-quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-7-4-5-8(2)12-11(7)10(15)6-9(14-12)13(16)17-3/h4-6H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXBMFDNCVYZNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)C=C(NC2=C(C=C1)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-5,8-dimethylquinoline-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Butyl-8-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/structure/B2675080.png)
![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid](/img/structure/B2675081.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride](/img/structure/B2675083.png)


![2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2675088.png)


![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2675092.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2675093.png)
![N-[4-(2-thienyl)-2-pyrimidinyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2675095.png)
![N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)
![5-ethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2675101.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2675103.png)